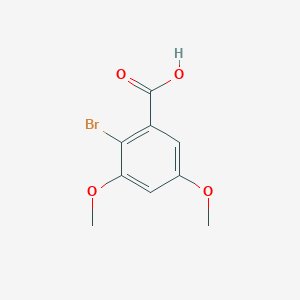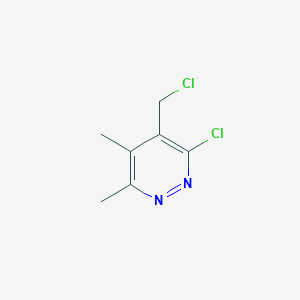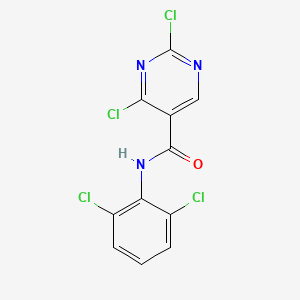
甲基2-(3-溴-2-氧代吡咯烷-1-基)噻吩-3-羧酸甲酯
描述
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10BrNO3S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate”, has been a topic of interest in recent years . For instance, 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” is represented by the formula C10H10BrNO3S. The molecular weight of this compound is 304.16 .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate” has a molecular weight of 304.16 . The boiling point and storage conditions are not specified in the search results .科学研究应用
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, have been studied for their potential anticancer properties. They are of interest due to their ability to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. Research has focused on synthesizing thiophene derivatives that can act as kinase inhibitors, which are important in the signaling pathways of cancer cells .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for these applications due to their high charge-carrier mobility .
Material Science: Corrosion Inhibitors
The industrial application of thiophene derivatives includes their use as corrosion inhibitors. These compounds can form a protective layer on metals, preventing oxidation and degradation. This application is particularly important in extending the life of metal structures and components in harsh environments .
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory properties. They are used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The structural framework of thiophene is advantageous in creating compounds that can modulate the inflammatory response in the body .
Neuropharmacology: Anesthetics
Some thiophene derivatives are utilized as voltage-gated sodium channel blockers. These compounds are important in the field of neuropharmacology, particularly as local anesthetics in dental procedures. Their ability to block nerve impulses makes them effective in pain management .
Antimicrobial Research: Antibacterial and Antifungal Agents
Research into thiophene derivatives also includes their application as antimicrobial agents. These compounds have shown effectiveness against a variety of bacterial and fungal strains, making them candidates for the development of new antibiotics and antifungals .
Anti-Atherosclerotic Research
Lastly, thiophene derivatives are being investigated for their potential anti-atherosclerotic properties. Atherosclerosis is a condition characterized by the buildup of plaques in the arteries, leading to cardiovascular complications. Thiophene-based compounds may offer a therapeutic approach to prevent or reduce the progression of this disease .
属性
IUPAC Name |
methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNELSOOBYSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)


![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)


![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
